2-Amino-1-pyridin-3-yl-propan-1-ol
Description
2-Amino-1-pyridin-3-yl-propan-1-ol is an amino alcohol derivative featuring a pyridine ring substituted with an amino group and a propanol side chain. Pyridine-based amino alcohols are of significant interest in medicinal chemistry and material science due to their dual functionality (basic amino groups and hydrophilic alcohol groups), which enhances their solubility and binding properties in biological systems. However, the evidence primarily highlights structurally related analogs, enabling a comparative analysis of substituent effects and applications.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-amino-1-pyridin-3-ylpropan-1-ol |
InChI |
InChI=1S/C8H12N2O/c1-6(9)8(11)7-3-2-4-10-5-7/h2-6,8,11H,9H2,1H3 |
InChI Key |
YCESFXKVLQPUBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CN=CC=C1)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Properties of Pyridine-Based Amino Alcohols
Key Observations:
- Substituent Effects: Fluorine (): The addition of fluorine at C5 increases molecular weight (170.18 g/mol vs. Iodine (): The iodine substituent significantly elevates molecular weight (294.10 g/mol) and may confer utility in radiopharmaceuticals or as a heavy-atom derivative for crystallography. Hydroxyl vs. Propanol (): 2-Aminopyridin-3-ol lacks the propanol chain, reducing hydrophilicity compared to its analogs. Its safety data highlights acute toxicity (e.g., skin/eye irritation), necessitating stringent handling protocols .
- Price Trends: Despite structural variations, 1 g quantities of both fluorinated and non-fluorinated derivatives are priced identically ($400), suggesting similar synthetic complexity or demand .
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